molecular formula C21H20BrN5O2 B11026569 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11026569
M. Wt: 454.3 g/mol
InChI Key: PFTRNKSHFOYTSU-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their significant biological activities, while benzotriazine derivatives are often used in medicinal chemistry for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common route includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzotriazine moiety can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazine ring can interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to the combination of indole and benzotriazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20BrN5O2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20BrN5O2/c22-16-7-8-19-15(14-16)9-12-26(19)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28)

InChI Key

PFTRNKSHFOYTSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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